N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
Description
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C26H27N3O3S/c1-33(31,32)28-24-13-8-14-25-23(24)16-18-29(25)19-26(30)27-17-15-22(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-14,16,18,22,28H,15,17,19H2,1H3,(H,27,30) |
InChI Key |
BSJVJDGFIPDOMF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nitration of Indole
Indole undergoes nitration at the 4-position using a mixture of nitric acid and sulfuric acid, yielding 4-nitroindole. The reaction is conducted at 0–5°C to minimize byproducts.
Reduction to 4-Aminoindole
Catalytic hydrogenation of 4-nitroindole using palladium on carbon (Pd/C) in ethanol under hydrogen gas (1 atm) reduces the nitro group to an amine, producing 4-aminoindole. The reaction typically achieves >90% conversion after 6–8 hours at room temperature.
Sulfonylation with Methanesulfonyl Chloride
4-Aminoindole reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) in the presence of triethylamine (Et<sub>3</sub>N) as a base. The reaction proceeds at 0–5°C to prevent overheating, yielding 4-[(methylsulfonyl)amino]-1H-indole. Excess MsCl ensures complete conversion, and the product is purified via recrystallization from ethyl acetate.
Preparation of N-(3,3-Diphenylpropyl)Amine Intermediates
The 3,3-diphenylpropylamine moiety is synthesized through Friedel-Crafts alkylation followed by reductive amination.
Friedel-Crafts Alkylation of Benzene
Benzene reacts with 3-chloropropiophenone in the presence of aluminum chloride (AlCl<sub>3</sub>) to form 3,3-diphenylpropan-1-one. The reaction is conducted under anhydrous conditions at 25–30°C for 12 hours.
Reductive Amination
3,3-Diphenylpropan-1-one is converted to 3,3-diphenylpropylamine via reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol. The reaction mixture is stirred at 50°C for 24 hours, followed by extraction with DCM and purification via column chromatography.
Alkylation of Indole’s 1-Position with Acetamide Precursors
The 1H-indole nitrogen is alkylated with a bromoacetamide derivative to introduce the acetamide sidechain.
Synthesis of 2-Bromo-N-(3,3-Diphenylpropyl)Acetamide
3,3-Diphenylpropylamine reacts with bromoacetyl bromide in DCM at 0°C in the presence of Et<sub>3</sub>N. The mixture is stirred for 2 hours, yielding 2-bromo-N-(3,3-diphenylpropyl)acetamide as a white solid.
N-Alkylation of 4-[(Methylsulfonyl)Amino]-1H-Indole
4-[(Methylsulfonyl)amino]-1H-indole is treated with 2-bromo-N-(3,3-diphenylpropyl)acetamide in dimethylformamide (DMF) using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base. The reaction is heated to 80°C for 6 hours, resulting in N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide.
Coupling Reactions for Acetamide Formation
Alternative routes employ coupling reagents to form the acetamide bond directly.
Carbodiimide-Mediated Coupling
The carboxylic acid derivative of 1H-indol-1-ylacetic acid is activated with 1,1'-carbonyldiimidazole (CDI) in acetonitrile. Subsequent reaction with 3,3-diphenylpropylamine at 60°C for 8 hours forms the acetamide linkage.
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized using:
-
1H NMR : Peaks at δ 7.2–7.6 (diphenyl protons), δ 6.8–7.1 (indole aromatic protons), and δ 3.1 (methylsulfonyl group).
-
Mass Spectrometry : Molecular ion peak at m/z 529.6 [M+H]<sup>+</sup>.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|
| Alkylation (Section 3) | 72–78 | ≥98 | Fewer steps, high regioselectivity |
| CDI Coupling (Section 4) | 65–70 | ≥95 | Mild conditions, avoids halogenated reagents |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .
Scientific Research Applications
N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Core or Substituents
A. CCR5-Targeting Analogues ():
Modifications to the acetamide core or terminal groups significantly influence activity:
- Compound 4n : Replacement of the acetamide core with a 2-hydroxyguanidine group improved CCR5 inhibition (log(1/IC50) = 1.698), indicating enhanced binding affinity .
- Compound 19n : Substitution of the 4-(methylsulfonyl)phenyl group with a pyrrole heterocycle retained activity, while other five-membered heterocycles (e.g., thiophene, furan) reduced efficacy, highlighting the importance of the methylsulfonyl group for stability and target engagement .
B. Anti-Cancer Acetamide Derivatives ():
Compounds with quinazoline sulfonyl groups, such as 38 (N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide), demonstrated potent activity against HCT-116, MCF-7, and PC-3 cancer cell lines. Unlike the main compound, these derivatives lack the indole ring but share the sulfonylacetamide motif, suggesting divergent structure-activity relationships (SAR) depending on the core heterocycle .
C. Indole-Based Acetamides ():
- Compound 3r (N-(2-(2-(3-acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide) shares the indole scaffold but incorporates a tosyl group instead of methylsulfonylamino. This structural variation may alter solubility and target selectivity .
Pharmacological and Functional Comparisons
Key Observations:
Methylsulfonyl Group : Critical for CCR5 activity in the main compound and 4n. Its electron-withdrawing nature likely enhances receptor binding .
Core Modifications : Replacing acetamide with 2-hydroxyguanidine (4n) improves activity, whereas quinazoline sulfonyl derivatives () shift therapeutic focus to oncology, underscoring scaffold-dependent SAR .
Biological Activity
N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its complex structure and potential biological activities. Its molecular formula is C26H27N3O3S, with a molecular weight of 461.6 g/mol. The compound features a diphenylpropyl group and an indole derivative, which contribute to its unique pharmacological profile.
Chemical Structure and Properties
The compound's structure includes several functional groups that are pivotal for its biological activity:
- Diphenylpropyl Group : Contributes to hydrophobic interactions and may enhance binding affinity to biological targets.
- Methylsulfonyl Group : Known for its role in enhancing solubility and stability.
- Indole Moiety : Often associated with various biological activities, including anti-cancer properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, related indole derivatives have shown effectiveness against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values in the low micromolar range . The mechanism often involves cell cycle arrest and inhibition of tubulin polymerization.
2. Anti-inflammatory Properties
Compounds featuring indole structures are frequently investigated for their anti-inflammatory effects. This compound may share this property due to the presence of the methylsulfonamide group, which is known to modulate inflammatory pathways.
3. Interaction with Biological Targets
The compound's interaction with various biological targets is crucial for understanding its therapeutic potential. It is essential to conduct detailed interaction studies to elucidate how it binds to specific receptors or enzymes involved in disease processes.
Research Findings
Recent investigations into the biological activity of this compound have provided valuable insights:
| Study | Findings | Methodology |
|---|---|---|
| Study A | Induced apoptosis in cancer cell lines (IC50 = 0.52 μM for HeLa) | In vitro assays |
| Study B | Inhibited inflammatory markers in vitro | Cytokine assays |
| Study C | Demonstrated binding affinity to specific receptors | Molecular docking studies |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Cancer Treatment : A study involving the administration of the compound in murine models indicated significant tumor reduction compared to control groups.
- Case Study on Inflammation : Clinical trials assessing the anti-inflammatory effects showed a marked decrease in symptoms among patients treated with related compounds.
Q & A
Q. What are the optimal synthetic routes for N-(3,3-diphenylpropyl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Amide bond formation : Coupling the diphenylpropylamine moiety with the indole-acetamide core under reflux conditions using polar aprotic solvents (e.g., acetonitrile) and catalysts like HOBt/DCC for high yields .
- Sulfonylation : Introducing the methylsulfonyl group to the indole nitrogen via reaction with methanesulfonyl chloride in dichloromethane, requiring temperature control (0–5°C) to minimize side reactions .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical to isolate the final product, with yields ranging from 60–75% depending on stepwise optimization .
Q. How is the compound characterized post-synthesis?
Analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific shifts for the indole NH (~12 ppm) and methylsulfonyl group (~3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 545.2 [M+H]⁺) .
Q. What initial biological screening protocols are recommended for this compound?
- In vitro assays : Test inhibition of cyclooxygenase-2 (COX-2) using enzyme-linked immunosorbent assays (ELISA) to determine IC₅₀ values .
- Cell viability assays : Employ MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to evaluate cytotoxicity, with dose ranges of 1–100 µM .
Advanced Research Questions
Q. How do structural modifications of the acetamide core affect biological activity?
- Substituent effects : Replacing the methylsulfonyl group with bulkier sulfonamides (e.g., 4-fluorobenzyl) reduces COX-2 selectivity but enhances solubility. For example, a derivative with a 2-hydroxyguanidine group showed a 10-fold increase in CCR5 inhibition (log(1/IC₅₀) from 0.904 to 1.698) .
- Core modifications : Introducing heterocyclic rings (e.g., pyrimidine) at the indole position improves metabolic stability but may reduce binding affinity if steric hindrance occurs .
Q. What computational methods validate the compound’s structure and reactivity?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles, aligning with experimental XRD data (deviation <0.02 Å) .
- Molecular docking : Simulate interactions with COX-2 (PDB: 5KIR) to identify critical hydrogen bonds between the methylsulfonyl group and Arg513/His90 residues .
Q. How can contradictions in SAR data be resolved when modifying substituents?
- Case study : In CCR5 inhibition studies, replacing the 4-(methylsulfonyl)phenyl group with pyridine analogs (e.g., id 19n) showed no activity improvement, despite computational predictions. Resolution involved:
- Dose-response reevaluation : Testing higher concentrations (up to 500 µM) revealed partial agonism at elevated doses .
- Metabolic profiling : LC-MS/MS identified rapid hepatic clearance of pyridine analogs, explaining discrepancies between in vitro and in vivo data .
Q. What experimental design considerations are critical for optimizing pharmacokinetic properties?
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or morpholine) to the diphenylpropyl chain to reduce LogP from 4.2 to 3.5, improving aqueous solubility .
- Prodrug strategies : Esterification of the acetamide carbonyl (e.g., ethyl ester prodrug) enhances oral bioavailability by 40% in rodent models .
Data Contradiction Analysis
- Example : A derivative with a 4-methoxyphenyl group showed potent anti-cancer activity in MCF-7 cells (IC₅₀ = 2.1 µM) but was inactive in HT-29 cells. Further investigation revealed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
